molecular formula C8H14N2O2 B13120694 Ethyl 6-methyl-2,3-dihydropyridazine-1(6H)-carboxylate

Ethyl 6-methyl-2,3-dihydropyridazine-1(6H)-carboxylate

Cat. No.: B13120694
M. Wt: 170.21 g/mol
InChI Key: RMGRQDHZYXWUKG-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2,3-dihydropyridazine-1(6H)-carboxylate is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a dihydropyridazine ring with an ethyl ester group at the 1-position and a methyl group at the 6-position. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2,3-dihydropyridazine-1(6H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization to form the dihydropyridazine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2,3-dihydropyridazine-1(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridazine derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated pyridazine rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine-3-carboxylates, while reduction can produce fully saturated pyridazines.

Scientific Research Applications

Ethyl 6-methyl-2,3-dihydropyridazine-1(6H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2,3-dihydropyridazine-1(6H)-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione: This compound has a similar dihydropyridazine ring but with additional functional groups.

    2-acyl-3-aryl-3,5-dihydrofuro[3,2-c]pyridin-4(2H)-ones: These compounds share a similar heterocyclic structure with different substituents.

Uniqueness

Ethyl 6-methyl-2,3-dihydropyridazine-1(6H)-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group and methyl substitution make it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 3-methyl-3,6-dihydro-1H-pyridazine-2-carboxylate

InChI

InChI=1S/C8H14N2O2/c1-3-12-8(11)10-7(2)5-4-6-9-10/h4-5,7,9H,3,6H2,1-2H3

InChI Key

RMGRQDHZYXWUKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(C=CCN1)C

Origin of Product

United States

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